(R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride
Overview
Description
®-5-(Aminomethyl)oxazolidin-2-one hydrochloride is a chiral compound that belongs to the oxazolidinone class of chemicals. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Aminomethyl)oxazolidin-2-one hydrochloride typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of aniline derivatives with ethylene carbonate in the presence of a catalyst. For instance, the use of acetate-based butylimidazolium ionic liquid immobilized on silica-coated magnetic nanoparticles has been reported to facilitate this reaction under mild conditions .
Industrial Production Methods
Industrial production of oxazolidinones often employs solvent-free conditions to enhance the efficiency and environmental friendliness of the process. The cycloaddition of carbon dioxide to aziridine derivatives is one such method that has been explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions
®-5-(Aminomethyl)oxazolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other nitrogen-containing heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones and other nitrogen-containing heterocycles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-5-(Aminomethyl)oxazolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Oxazolidinones are known for their use as antibiotics, and this compound is investigated for similar applications.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of ®-5-(Aminomethyl)oxazolidin-2-one hydrochloride involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with similar mechanisms of action but improved potency and reduced side effects.
Uniqueness
®-5-(Aminomethyl)oxazolidin-2-one hydrochloride is unique due to its specific chiral configuration, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in medicinal chemistry .
Properties
IUPAC Name |
(5R)-5-(aminomethyl)-1,3-oxazolidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2.ClH/c5-1-3-2-6-4(7)8-3;/h3H,1-2,5H2,(H,6,7);1H/t3-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOFNQCERHOFJY-AENDTGMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC(=O)N1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1788036-27-0 | |
Record name | 2-Oxazolidinone, 5-(aminomethyl)-, hydrochloride (1:1), (5R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1788036-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5R)-5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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